molecular formula C11H10BrN3 B1464694 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine CAS No. 1247659-44-4

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

Cat. No. B1464694
CAS RN: 1247659-44-4
M. Wt: 264.12 g/mol
InChI Key: HPOYQKXNDUBUEQ-UHFFFAOYSA-N
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Description

“6-(3-Bromophenyl)-2-methylpyrimidin-4-amine” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom, and an amine group, which consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-methylpyrimidin-4-amine with a 3-bromophenyl compound. The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The bromine atom on the phenyl ring is likely a site of high reactivity, and could be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anticancer Activity

The compound could potentially be used in the development of anticancer drugs. A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Molecular Docking Studies

The compound could be used in molecular docking studies. The aforementioned study also involved molecular docking studies of the synthesized analogs . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.

ADME Prediction

The compound could be used in the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates . ADME prediction is crucial in the drug discovery process to assess the suitability of a compound as a potential drug.

Toxicity Prediction

The compound could be used in toxicity prediction studies. The study mentioned earlier also involved toxicity prediction of the synthesized analogs . This is important in assessing the safety of potential drug candidates.

Radiotracer Development

The compound could potentially be used in the development of radiotracers for Positron Emission Tomography (PET) imaging. A study outlined the synthesis of a radiotracer based on the original structure of anle138b, labelled with fluorine-18 isotope, eminently suitable for PET imaging due to half-life and decay energy characteristics .

Targeting α-Synuclein Aggregates

The compound could potentially be used in the development of therapeutics targeting α-synuclein aggregates, which are implicated in Parkinson’s disease and related α-synucleinopathies .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions involving this compound could include further studies to better understand its properties and potential applications. This could involve more detailed studies of its synthesis, structure, reactivity, and potential uses .

properties

IUPAC Name

6-(3-bromophenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOYQKXNDUBUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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